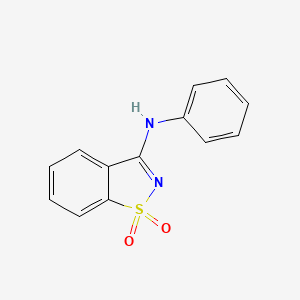

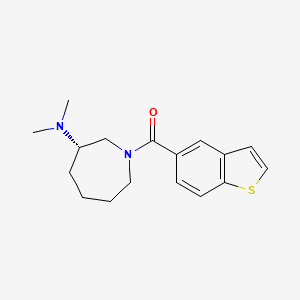

![molecular formula C16H22N2O5S B5587970 8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5587970.png)

8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related diazaspiro[4.5]decane derivatives often involves intricate organic reactions that aim to intricately assemble the spirocyclic framework while introducing functional groups that define its chemical behavior. For instance, the synthesis of various diazaspiro decane derivatives has been explored through methods such as the reaction of amines with appropriate cyclic ketones or aldehydes, followed by cyclization processes that establish the spiro structure (Madaiah et al., 2012). These methodologies showcase the complexity and the necessity of precise conditions for the successful synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds, including those similar to the target compound, often features a rigid cyclohexane ring fused to a second ring via a single carbon atom, creating a spiro configuration. This structural motif is crucial for the molecule's chemical properties and interactions. Crystallographic analysis of similar compounds provides insights into the molecular geometry, including bond lengths, angles, and the overall 3D arrangement, which are pivotal for understanding the molecule's reactivity and potential binding mechanisms (Graus et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of "8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid" and its analogs can be attributed to the functional groups attached to the spirocyclic core. The presence of a sulfonyl group and a carboxylic acid moiety provides sites for nucleophilic attacks, potentially allowing for further chemical modifications or interactions with biological targets. The synthesis and functionalization of similar spirocyclic compounds have been explored to assess their potential as pharmacological agents, indicating the significance of these reactions in enhancing the molecule's utility (Fedoseev et al., 2016).

Aplicaciones Científicas De Investigación

Supramolecular Chemistry

The study of supramolecular arrangements in cyclohexane-5-spirohydantoin derivatives, including compounds related to "8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid," reveals their potential in forming unique crystal structures without solvent molecules. The research highlights how substituents on the cyclohexane ring influence supramolecular arrangements, demonstrating the compound's utility in understanding and designing new molecular assemblies (Graus et al., 2010).

Medicinal Chemistry

In medicinal chemistry, derivatives of "8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid" have been synthesized and evaluated for their pharmacological activities. For example, novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives were investigated for their anticonvulsant activities, showcasing the compound's relevance in developing new therapeutic agents (Madaiah et al., 2012).

Polymer Science

The compound has been utilized in the synthesis of advanced polymer materials. For instance, its derivatives were used in creating comb-shaped poly(arylene ether sulfone)s as proton exchange membranes for fuel cell applications. This research underscores the compound's utility in developing high-performance materials for sustainable energy technologies (Kim et al., 2008).

Organic Synthesis

The compound and its derivatives serve as key intermediates in organic synthesis. Research on spirocyclic compounds derived from tricarbonyldieneiron complex intermediates, for instance, demonstrates the compound's role in synthesizing complex organic molecules with potential applications in various chemical industries (Pearson, 1979).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

8-(2-methoxyphenyl)sulfonyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5S/c1-23-13-4-2-3-5-14(13)24(21,22)18-8-6-16(7-9-18)10-12(15(19)20)17-11-16/h2-5,12,17H,6-11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRZLSGJAKBKDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N2CCC3(CC2)CC(NC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(2-Methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5587894.png)

![7-(2-chloro-6-fluorophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B5587916.png)

![N-(2-ethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5587921.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-(3-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587923.png)

![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587931.png)

![5-[(3-methylbutanoyl)amino]isophthalic acid](/img/structure/B5587934.png)

![5-allyl-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5587960.png)

![N-{3-[(dimethylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide](/img/structure/B5587974.png)

![1,9-dimethyl-4-(phenylsulfonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5587990.png)